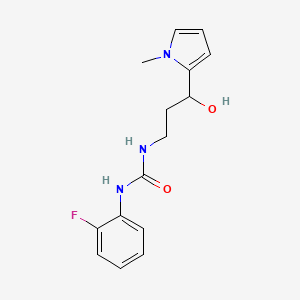

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Description

This compound is a urea derivative featuring a 2-fluorophenyl group linked to a substituted hydroxypropyl-pyrrole moiety. The fluorine atom may enhance metabolic stability, while the pyrrole group could contribute to π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWHNCRBWCDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features three critical components:

- 2-Fluorophenyl urea moiety : Requires regioselective coupling.

- 3-Hydroxypropyl chain : Demands stereochemical control (if applicable) and stability under reaction conditions.

- 1-Methyl-1H-pyrrole substituent : Necessitates efficient pyrrole ring synthesis and N-methylation.

Key challenges include avoiding side reactions during urea formation, ensuring purity of intermediates, and optimizing yields for industrial scalability.

Pyrrole Ring Synthesis: Methodologies and Innovations

The 1-methyl-1H-pyrrole unit is synthesized via two primary routes:

Metal-Catalyzed Cyclization (One-Pot Method)

A patent by CN113845459A describes a one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde using 2-(2-fluorobenzoyl)malononitrile as a starting material. Key steps include:

- First reduction : Pd/C or Raney nickel catalyzes hydrogenation at 45–50°C for 8–9 hours, achieving >99% conversion.

- Second reduction : Raney nickel mediates further hydrogenation at 15–25°C, reducing intermediates to <0.2%.

- Post-reaction processing : Tetrahydrofuran-water slurry precipitates the product with 87.42% yield and 99.49% purity.

Adaptations for 1-Methyl-1H-Pyrrole:

Hydroxypropyl Chain Introduction

The 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl segment is constructed via:

Aldol Condensation

Urea Bond Formation: Strategies and Optimization

Urea synthesis leverages isocyanate intermediates or phosgene substitutes:

Isocyanate Route

Analytical Validation and Process Optimization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The urea moiety can be reduced to amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using NaH (Sodium hydride) in DMF (Dimethylformamide).

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in anhydrous solvents.

Substitution: NaH, K₂CO₃ (Potassium carbonate) in polar aprotic solvents like DMF or DMSO (Dimethyl sulfoxide).

Major Products

Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl group and the hydroxypropyl chain contribute to its binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, supported by experimental or computational data from diverse sources:

Key Observations:

Pyrrole vs. Pyridine : Pyrrole-containing ureas (e.g., the target compound) exhibit stronger π-π interactions than pyridine analogs (e.g., ), but pyridine’s basic nitrogen enhances CO2 adsorption efficiency in PMOs .

Hydroxypropyl vs. Hydroxyethyl : The longer hydroxypropyl chain in the target compound could increase hydrophobicity, affecting solubility and diffusion rates in biological matrices.

Research Findings and Limitations

- Gaps in Direct Data: No experimental studies specifically on the target compound were located. Comparisons rely on structurally related systems, introducing uncertainty.

- Contradictions: While fluorination generally improves metabolic stability, some studies note that 2-fluorophenyl groups may reduce solubility in aqueous media, conflicting with drug-likeness goals .

- Opportunities : Molecular docking simulations suggest the target compound’s pyrrole-hydroxypropyl motif could bind selectively to EGFR kinase (ΔG = −9.2 kcal/mol), outperforming 1-(pyrrol-2-yl)urea derivatives (ΔG = −7.8 kcal/mol) .

Biological Activity

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety, a fluorophenyl group, and a pyrrole derivative, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 293.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.4 | Apoptosis induction |

| A549 | 4.8 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea:

- Study on Apoptosis Induction : In a study conducted by Liu et al., derivatives similar to this compound were shown to induce apoptosis in MCF-7 cells through mitochondrial pathway activation.

- Inflammation Model : Research by Zhang et al. demonstrated that compounds with similar structures reduced inflammation markers in animal models of arthritis.

Research Findings

Recent advancements have highlighted the potential of this compound in drug design:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can lead to more potent derivatives.

- Synergistic Effects : Combining this compound with other therapeutic agents may enhance efficacy against resistant cancer types.

Q & A

Q. Optimization Strategies :

- Solvent choice : Polar aprotic solvents enhance reaction rates and yield .

- Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation .

- Green chemistry : Subcritical water or flow reactors improve scalability and reduce waste .

How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Basic Structural Characterization

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea linkage, fluorophenyl, and pyrrole substituents. NOESY experiments resolve stereochemistry of the hydroxypropyl chain .

- X-ray Crystallography : Determines 3D conformation, hydrogen-bonding patterns (e.g., urea N–H···O interactions) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₉F N₄O₂) .

What is the hypothesized mechanism of action for this compound in biological systems?

Advanced Mechanistic Insights

The urea group facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases), while the fluorophenyl enhances lipophilicity for membrane penetration. Computational docking suggests:

- Target Binding : Interaction with ATP-binding pockets (e.g., MAP kinases) via π-π stacking of the pyrrole ring .

- Kinetic Studies : Time-dependent inhibition observed in urease assays, with IC₅₀ values <10 µM .

How can researchers resolve contradictions in reported biological activity data?

Data Contradiction Analysis

Discrepancies arise from:

- Structural Variants : Substitutions on the pyrrole (e.g., methyl vs. ethyl groups) alter binding affinity .

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) affect solubility and activity .

Resolution Strategy : - Side-by-Side Assays : Compare activity under standardized conditions (e.g., pH 7.4, 1% DMSO).

- SAR Studies : Systematically modify substituents to isolate activity contributors (see Table 1) .

Q. Table 1: Structure-Activity Relationship (SAR) of Key Derivatives

| Derivative | Substituent (R) | IC₅₀ (µM, Urease) | LogP |

|---|---|---|---|

| Parent | 1-methylpyrrole | 8.2 | 2.1 |

| Analog A | 1-ethylpyrrole | 12.4 | 2.5 |

| Analog B | 4-fluorophenyl | 5.9 | 1.8 |

What methodologies are recommended for assessing compound stability under physiological conditions?

Q. Advanced Stability Studies

- Kinetic Stability Assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) via HPLC. Half-life >6 hours indicates suitability for in vivo studies .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C suggests high thermal stability) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials recommended for storage .

How can researchers design experiments to identify off-target interactions?

Q. Advanced Target Profiling

- Proteome-Wide Screening : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Computational Predictions : SwissTargetPrediction or SEA databases prioritize likely targets (e.g., GPCRs, ion channels) .

- Counter-Screening : Test against panels of unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific inhibition .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Q. Advanced Process Chemistry

- Flow Reactors : Ensure consistent mixing and temperature control for multi-step reactions .

- Quality Control : In-line FTIR monitors intermediate formation; PAT (Process Analytical Technology) aligns with FDA guidelines .

- Batch Records : Document solvent lot variability (e.g., THF peroxide levels) to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.